2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a 1H-imidazole core substituted at position 1 with a carbamoylmethyl group (-CH₂C(O)NH₂) and at position 5 with a hydroxymethyl group (-CH₂OH). A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group. Its polar substituents (hydroxymethyl, carbamoyl) likely enhance aqueous solubility compared to analogs with non-polar groups .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-12-5-3-2-4-11(12)18-14(22)9-24-15-17-6-10(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXAMRWLFGGBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves several key steps:
Formation of the Imidazole Ring: : This is achieved by the reaction of an appropriate aldehyde with glyoxal in the presence of ammonia.
Attachment of Carbamoylmethyl Group: : The imidazole is further reacted with a chloroacetamide derivative under basic conditions to introduce the carbamoylmethyl group.
Introduction of the Sulfanyl Group: : Thiolation is done using an appropriate thiol derivative.
Final Coupling: : The methoxyphenyl group is introduced using a suitable acylation reaction.
Industrial Production Methods
Industrial production involves scaling up these reactions using continuous flow reactors and optimized conditions to ensure high yield and purity. Catalysts and automated systems are often employed to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using reagents like PCC or KMnO4.
Reduction: : Reduction of the carbonyl groups can be achieved using agents like NaBH4 or LiAlH4.
Substitution: : The imidazole ring is susceptible to various nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: : Formation of aldehyde or carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has several applications:
Chemistry: : Used as a ligand in coordination chemistry and catalyst in organic reactions.
Biology: : Functions as a molecular probe for studying enzyme mechanisms.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials and coatings.
Mechanism of Action
The compound interacts with molecular targets through its imidazole and acetamide groups. The sulfanyl and hydroxymethyl groups contribute to its reactivity and binding affinity. The exact pathways often involve:
Enzyme Inhibition: : Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: : Affecting cellular signaling pathways through interaction with receptors or other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Linker Variations: Sulfanyl (-S-) linkers (target compound, ) contrast with sulfonyl (-SO₂-) groups in other analogs (e.g., ), which may alter metabolic stability and electronic properties.
- Aromatic Substitutions: The 2-methoxyphenyl group in the target compound introduces moderate lipophilicity, intermediate between chlorophenyl () and benzodioxol () moieties.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Analysis:
- The target compound’s lower logP (1.8 vs. 2.5–3.1 in analogs) reflects its polar substituents, favoring aqueous solubility.
- Bulkier groups (e.g., cyclopentyl in ) marginally increase molecular weight without drastically reducing solubility.
Biological Activity
The compound 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activity, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.4 g/mol . The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RLRLBTJNKXVIIV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, enhancing its binding affinity to biological targets. The presence of the sulfanyl group may also contribute to the compound's reactivity and biological properties.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Modulation of Receptor Activity : It could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Anti-inflammatory Effects : By modulating oxidative stress pathways, it may exert protective effects against inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study highlighted its efficacy against glioblastoma (U87MG) cells, where it demonstrated potent inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (μM) |
|---|---|
| U87MG (Glioblastoma) | 5.0 |
| DU145 (Prostate) | 15.0 |
| A549 (Lung) | 12.0 |
These results suggest that the compound could serve as a potential therapeutic agent in treating aggressive tumors characterized by high levels of oxidative stress.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to lower pro-inflammatory cytokine levels in macrophages, indicating a potential role in managing inflammatory diseases.
Case Studies
-
Study on HO-1 Inhibition :
A recent investigation into heme oxygenase-1 (HO-1) inhibitors identified this compound as a significant player in reducing HO-1 expression in cancer cells, which is associated with poor prognosis and chemoresistance. The study reported an IC50 value of 8 μM , suggesting effective inhibition compared to other compounds in the series . -
Evaluation Against Multiple Cancer Types :
Another study evaluated various derivatives of imidazole compounds for their anticancer activity across different cell lines, including prostate and lung cancers. The findings indicated that modifications to the imidazole structure significantly impacted biological activity, with this specific compound outperforming others in terms of potency against U87MG cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
